2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
Description
2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a dimethoxybenzenesulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Properties
IUPAC Name |
2-[[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-22-14-6-5-13(10-15(14)23-2)24(20,21)18-9-3-4-12(18)11-19-16-7-8-17-19/h5-8,10,12H,3-4,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUWHSKUNJGLOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2CN3N=CC=N3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Attachment of the Dimethoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 3,4-dimethoxybenzenesulfonyl chloride under basic conditions.
Formation of the Triazole Ring: The triazole ring is typically formed via a [3+2] cycloaddition reaction, often catalyzed by copper(I) salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The triazole and pyrrolidine rings can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the triazole ring.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The biological activity of 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is primarily due to its ability to interact with specific molecular targets. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction often involves electrostatic interactions, hydrogen bonding, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are also known for their biological activities and are used in drug discovery.
Uniqueness
What sets 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole apart is the combination of the triazole and pyrrolidine rings with the dimethoxybenzenesulfonyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a triazole ring, a pyrrolidine moiety, and a dimethoxybenzenesulfonyl group, which together contribute to its pharmacological properties.
Structural Characteristics
The chemical structure of this compound can be described as follows:
- IUPAC Name : 2-{[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
- Molecular Formula : C15H20N4O4S
- Molecular Weight : 352.41 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole ring is known for its capacity to bind to the active sites of enzymes, potentially inhibiting their activity through mechanisms involving:
- Electrostatic interactions
- Hydrogen bonding
- Van der Waals forces
These interactions may lead to the inhibition of key enzymes involved in disease processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 1,2,3-triazole derivatives, including the compound . Research indicates that triazoles exhibit significant activity against various bacterial strains and fungi. For instance, a related study demonstrated that certain triazole compounds showed promising antimicrobial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Triazoles have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways . The presence of the pyrrolidine moiety may further enhance these effects by modulating cellular pathways involved in cancer progression.
Enzyme Inhibition
The compound has been explored for its role as an enzyme inhibitor. Specifically, it has been suggested that it may inhibit metalloproteases and other enzymes implicated in various diseases such as hypertension and cancer . This inhibition is critical for developing therapeutic agents aimed at treating conditions associated with excessive enzyme activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,2,3-Triazole Derivatives | Triazole Structure | Antimicrobial, anticancer |
| Pyrrolidine Derivatives | Pyrrolidine Structure | Enzyme inhibition |
The unique combination of the triazole and pyrrolidine rings in this compound differentiates it from other derivatives and enhances its potential biological activities.
Case Studies
Several case studies have investigated the biological activities of triazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of triazoles exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The most potent compounds had MIC values in the low micromolar range .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of triazole-containing compounds on human cancer cell lines (e.g., MCF-7). Results indicated that certain derivatives led to significant reductions in cell viability .
- Enzyme Inhibition Studies : Research into enzyme inhibition revealed that some triazole derivatives effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
